molecular formula C22H23ClN6O2 B2427735 (5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1421515-20-9

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B2427735
CAS No.: 1421515-20-9
M. Wt: 438.92
InChI Key: PHOMOKKMEMXSNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Chloro-2-methoxyphenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H23ClN6O2 and its molecular weight is 438.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Imaging Agent for Parkinson's Disease : This compound was synthesized as a potential Positron Emission Tomography (PET) agent for imaging the LRRK2 enzyme in Parkinson's disease. The synthesis involved multiple steps, yielding a tracer with high radiochemical purity and specific activity, demonstrating its potential as an imaging agent in neurological research (Wang et al., 2017).

  • Nonaqueous Capillary Electrophoresis : This compound and its related substances were investigated using nonaqueous capillary electrophoresis, a technique relevant for quality control in pharmaceuticals. The study developed a method for baseline separation of various analytes, demonstrating the compound's relevance in analytical chemistry (Ye et al., 2012).

  • Antagonist for NPBWR1 (GPR7) : The compound was synthesized as a small molecule antagonist of the G protein-coupled receptor NPBWR1 (GPR7). This research contributes to the understanding of G protein-coupled receptors and has implications for the development of new therapeutic agents (Romero et al., 2012).

  • Antimicrobial Activity : New pyridine derivatives, including this compound, were synthesized and evaluated for their in vitro antimicrobial activity. This research contributes to the discovery of new antimicrobial agents and helps understand the structure-activity relationship in this class of compounds (Patel et al., 2011).

  • Metabolism and Pharmacokinetics : The metabolism, excretion, and pharmacokinetics of a similar compound were studied in rats, dogs, and humans. This research provides essential insights into the metabolic pathways and pharmacokinetic profiles of such compounds, critical for drug development (Sharma et al., 2012).

  • Structural and Electronic Properties of Anticonvulsant Drugs : The crystal structures of related anticonvulsant compounds were analyzed, providing valuable information on the structural and electronic properties crucial for their pharmacological activity (Georges et al., 1989).

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6O2/c1-15-25-20(27-19-5-3-4-8-24-19)14-21(26-15)28-9-11-29(12-10-28)22(30)17-13-16(23)6-7-18(17)31-2/h3-8,13-14H,9-12H2,1-2H3,(H,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOMOKKMEMXSNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)Cl)OC)NC4=CC=CC=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.